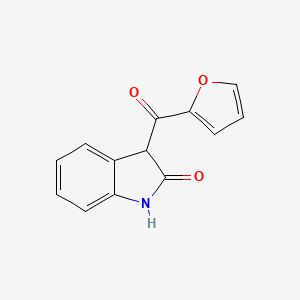

3-(2-Furoyl)-2-oxindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9NO3 |

|---|---|

Molecular Weight |

227.21 g/mol |

IUPAC Name |

3-(furan-2-carbonyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C13H9NO3/c15-12(10-6-3-7-17-10)11-8-4-1-2-5-9(8)14-13(11)16/h1-7,11H,(H,14,16) |

InChI Key |

MVZPGVKQORMMNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C(=O)C3=CC=CO3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Furoyl 2 Oxindole and Its Structural Analogues

Classical Synthetic Pathways to the 2-Oxindole Core

The construction of the 2-oxindole nucleus is a well-trodden path in organic synthesis, with several classical methods having been established. These pathways provide the essential bicyclic framework upon which further functionalization, such as the introduction of a furoyl group, can be performed.

One of the most prominent methods is the palladium-catalyzed intramolecular α-arylation of amides. This approach typically involves the cyclization of α-haloacetanilides. For instance, α-chloroacetanilides can be converted to 2-oxindoles in high yields using a palladium catalyst with a suitable phosphine (B1218219) ligand, such as 2-(di-tert-butylphosphino)biphenyl (B1301956), and a base like triethylamine (B128534). organic-chemistry.org This method is valued for its high regioselectivity and compatibility with a wide range of functional groups. organic-chemistry.org

Another classical approach involves the reduction of isatins (1H-indole-2,3-diones). A common method utilizes hydrazine (B178648) hydrate (B1144303) in a polar solvent. For example, isatin (B1672199) can be catalytically reacted with hydrazine hydrate in the presence of a weak base at elevated temperatures to produce 2-oxindole. google.com While effective, historical variations of this method sometimes required harsh conditions or hazardous reagents like pure hydrazine, leading to the development of safer, modified protocols. google.com

The table below summarizes some of the key classical synthetic pathways to the 2-oxindole core.

| Synthetic Method | Precursor | Key Reagents/Catalyst | Notes |

| Intramolecular α-Arylation | α-Chloroacetanilides | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., Et₃N) | High yields and excellent functional group tolerance. organic-chemistry.org |

| Isatin Reduction | Isatin | Hydrazine hydrate, Weak base, Polar solvent | A common and effective method for producing the core structure. google.com |

| Reductive Cyclization | 2-Nitrophenylacetic acids | Reducing agents (e.g., Zn in acetic acid, catalytic hydrogenation) | A traditional method involving the reduction of the nitro group followed by spontaneous cyclization. |

| Radical Cyclization | N-Aryl acrylamides | Radical initiators (e.g., AIBN), Tin hydrides (e.g., Bu₃SnH) | Involves the formation of a carbon-centered radical which then cyclizes onto the aromatic ring. |

Targeted Synthesis of 3-(2-Furoyl)-2-oxindole

The direct synthesis of 3-(2-Furoyl)-2-oxindole involves the introduction of a 2-furoyl group at the C3 position of the pre-formed 2-oxindole core. This is typically achieved through acylation reactions. Further functionalization can also occur at the N1 position.

Acylation Reactions at the 3-Position

The C3 position of the 2-oxindole ring is nucleophilic in nature, making it susceptible to electrophilic attack by acylating agents. chemicalbook.com The direct acylation of the 2-oxindole enolate is the most straightforward route to 3-acyl-2-oxindoles, including the target compound. Various acylating agents can be employed for this transformation.

Friedel-Crafts Acylation: While typically associated with aromatic rings, Friedel-Crafts-type conditions using a Lewis acid can promote the acylation of indoles and their derivatives. researchgate.net For the synthesis of 3-(2-Furoyl)-2-oxindole, 2-furoyl chloride would be reacted with 2-oxindole in the presence of a Lewis acid like aluminum chloride or diethylaluminum chloride. organic-chemistry.org The choice of Lewis acid is crucial to avoid decomposition of the sensitive indole (B1671886) nucleus. organic-chemistry.org

Mixed Claisen Condensation: A more recent and milder approach involves the use of esters as acylating agents in a mixed Claisen condensation. rsc.org In this method, the 2-oxindole is treated with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to generate the enolate, which then reacts with a furoic acid ester (e.g., methyl 2-furoate or phenyl 2-furoate). This method avoids the use of harsh acid chlorides. rsc.org

Acylation with C-acyl Imidazolium (B1220033) Salts: A metal-free alternative for the α-acylation of 2-oxindoles utilizes C-acyl imidazolium salts as the acylating agent. This reaction proceeds under mild conditions with an affordable base, offering an attractive and sustainable route to 3-acyl oxindoles. researchgate.net

The following table compares different acylation methodologies.

| Acylation Method | Acylating Agent | Catalyst/Base | Key Features |

| Friedel-Crafts Type | 2-Furoyl chloride | Lewis Acid (e.g., Et₂AlCl) | General method for acylation at the 3-position; requires careful selection of Lewis acid. organic-chemistry.org |

| Mixed Claisen Condensation | Methyl or Phenyl 2-furoate | Strong base (e.g., LiHMDS, KOtBu) | Milder conditions, avoids aggressive acid chlorides. rsc.org |

| Metal-Free Acylation | C-(2-Furoyl) imidazolium salt | Affordable base | Additive-free and proceeds under mild reaction conditions. researchgate.net |

Functionalization at the 1-Position

The nitrogen atom at the 1-position of the 2-oxindole ring can be readily functionalized. This is often a strategic step in multi-step syntheses to modulate the reactivity of the molecule or to introduce specific functionalities. N-protection can activate the oxindole (B195798) for certain transformations, such as cycloaddition reactions. nih.govrsc.org For instance, N-benzoyl or other N-acyl groups can enhance the performance of oxindoles in certain catalytic cycles. rsc.org

Common N-functionalization reactions include:

Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl groups.

Arylation: Transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce aryl groups.

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl oxindoles.

Sulfonylation: Reaction with sulfonyl chlorides to introduce protecting groups like tosyl or nosyl.

The ability to modify the N1-position is a key feature in the synthesis of diverse oxindole libraries, as N-substituted derivatives can exhibit distinct properties and reactivity compared to the unprotected parent compound. acs.org

Strategies for Derivatization and Scaffold Modification of 3-(2-Furoyl)-2-oxindole

Once 3-(2-Furoyl)-2-oxindole is synthesized, its structure can be further modified to create a library of analogues. This can be achieved by introducing substituents on the oxindole ring or by chemically altering the furoyl moiety.

Introduction of Substituents on the Oxindole Ring

The benzene (B151609) portion of the 2-oxindole scaffold is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The directing effects of the fused ring system and any existing substituents will govern the position of the new group.

Common modifications include:

Halogenation: Introduction of chloro, bromo, or iodo groups using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine. These halogenated derivatives can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). rsc.org

Nitration: Introduction of a nitro group using nitrating agents. The nitro group can subsequently be reduced to an amino group, which can be further functionalized.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups onto the aromatic ring, although regioselectivity can be a challenge.

Furthermore, modern C-H functionalization techniques offer powerful, direct methods for adding substituents to the aromatic ring, often with high selectivity and under mild conditions. nih.gov

Modifications of the Furoyl Moiety

The furan (B31954) ring of the 2-furoyl group is also a site for potential modification, although its reactivity can lead to ring-opening under harsh acidic conditions. pharmaguideline.com The furan ring is an electron-rich aromatic system and can undergo electrophilic substitution.

Potential modifications include:

Electrophilic Substitution: Reactions such as nitration (using mild agents like acetyl nitrate), sulfonation (with pyridine-SO₃ complex), and halogenation can introduce substituents onto the furan ring. pharmaguideline.com The position of substitution is directed by the carbonyl group.

Reduction: The furan ring can be reduced to a tetrahydrofuran (B95107) ring under specific catalytic hydrogenation conditions, though this often requires care to avoid ring opening. pharmaguideline.com

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder cycloadditions, providing a route to complex bicyclic structures.

These derivatization strategies allow for the systematic exploration of the chemical space around the core 3-(2-Furoyl)-2-oxindole structure, enabling the fine-tuning of its properties.

Modern and Green Chemistry Approaches in Oxindole Synthesis

Modern synthetic methods are increasingly focused on efficiency, atom economy, and environmental benignity. The synthesis of oxindoles has benefited significantly from the development of such green chemistry approaches.

Lewis acid catalysis plays a crucial role in the synthesis of various heterocyclic compounds, including oxindoles. In the context of oxindole synthesis, Lewis acids can activate substrates towards nucleophilic attack or facilitate cycloaddition reactions. For instance, copper triflate has been used to catalyze the [3 + 2] annulations of oxindole-based spirocyclic donor-acceptor cyclopropanes with ynamides, affording spirocyclopenteneoxindoles in good to high yields and with high diastereoselectivities under mild conditions. nih.gov

Furthermore, Lewis acids like BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂ have been shown to efficiently catalyze the cyclization of methyl phenyldiazoacetates bearing an ortho-imino group to yield 2,3-substituted indoles. organic-chemistry.org This methodology highlights the ability of Lewis acids to activate imine functionalities towards intramolecular nucleophilic attack. organic-chemistry.org Lewis acid-catalyzed oxa Diels–Alder reactions of tricyclic oxindole-type enones with enol ethers have also been developed to produce novel tetracyclic pyrano[3,2-b]indoles with high stereoselectivity. rsc.org

| Catalyst | Reaction Type | Substrates | Product | Ref. |

| Copper triflate | [3+2] Annulation | Spirocyclic donor-acceptor cyclopropanes, Ynamides | Spirocyclopenteneoxindoles | nih.gov |

| BF₃·Et₂O, TiCl₄, SnCl₄, Cu(OTf)₂ | Intramolecular Cyclization | Methyl phenyldiazoacetates with ortho-imino group | 2,3-Substituted indoles | organic-chemistry.org |

| Various Lewis Acids | Oxa Diels-Alder | Tricyclic oxindole-type enones, Enol ethers | Tetracyclic pyrano[3,2-b]indoles | rsc.org |

Palladium catalysis has emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, and it has been extensively applied to the synthesis of oxindoles. A highly regioselective palladium-catalyzed intramolecular cyclization of α-chloroacetanilides provides a direct route to oxindoles in good to excellent yields with high functional group compatibility. organic-chemistry.org This method utilizes a palladium acetate (B1210297) catalyst with 2-(di-tert-butylphosphino)biphenyl as a ligand and triethylamine as a base. organic-chemistry.org

Improvements in catalyst systems, such as those comprised of Pd(OAc)₂ and either PCy₃ or sterically hindered N-heterocyclic carbene ligands, have enabled faster reaction rates and the use of aryl chloride substrates under mild conditions for the synthesis of oxindoles via amide α-arylation. organic-chemistry.orgnih.gov These advancements have also led to the development of new optically active carbene ligands for asymmetric transformations, offering enantioselectivity in the formation of α,α-disubstituted oxindoles. organic-chemistry.org Furthermore, palladium-catalyzed spirocyclization of 2-bromoarylamides with vinyl bromides has been developed to construct spiroindenyl-2-oxindoles. mdpi.com

| Catalyst System | Reaction Type | Substrates | Key Features | Ref. |

| Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl, Et₃N | Intramolecular C-H Functionalization | α-Chloroacetanilides | High regioselectivity, good functional group tolerance | organic-chemistry.org |

| Pd(OAc)₂, PCy₃ or N-heterocyclic carbene | Amide α-Arylation | Aryl halides, Amides | Fast rates, use of aryl chlorides, asymmetric potential | organic-chemistry.orgnih.gov |

| Palladium catalyst | Spirocyclization | 2-Bromoarylamides, Vinyl bromides | Formation of spiropalladacycle intermediate | mdpi.com |

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from simple starting materials in a single step, thereby reducing waste and improving efficiency. The synthesis of spirooxindoles, a class of compounds structurally related to 3-substituted oxindoles, has greatly benefited from MCRs.

For example, a one-pot, three-component synthesis of spiro[4H-pyran-3,3'-oxindoles] has been achieved using nano Ag/kaolin as a heterogeneous catalyst. orientjchem.org This reaction involves isatin derivatives, malononitrile, and cyclic 1,3-diketones and proceeds under mild conditions to give excellent yields. orientjchem.org Another efficient one-pot, five-component reaction for the synthesis of spirooxindole-annulated thiopyran derivatives has been reported, reacting primary amines, carbon disulfide, malononitrile, and isatin derivatives. nih.gov This method is noted for its high yields, short reaction times, and simple work-up. nih.gov Furthermore, an unprecedented catalyst-free and rapid one-pot, three-component reaction of hydrazine hydrate, ethyl acetoacetate, and isatins in water has been described for the synthesis of substituted 3-hydroxy-2-oxindoles in quantitative yields. researchgate.net

Intramolecular cyclization is a fundamental strategy for the synthesis of cyclic compounds, including oxindoles. A novel approach to pharmaceutically relevant 3-amino oxindoles involves the intramolecular cyclization of 2-azaallyl anions with N-aryl groups, starting from readily available N-aryl amides. researchgate.net

Palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides has been developed to deliver a series of 3-substituted 2-oxindoles in high yields, demonstrating broad substrate scope and excellent functional group tolerance. rsc.org Additionally, an acetylene-activated SNAr/intramolecular cyclization cascade sequence has been utilized for the synthesis of 2-substituted indoles in water or DMSO, where the acetylene (B1199291) group acts as both an activating group and a scaffold for the new ring. rsc.org

Preclinical Biological and Pharmacological Activities of 3 2 Furoyl 2 Oxindole Analogues

In Vitro Assessment of Biological Activities

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines

Analogues of 3-(2-Furoyl)-2-oxindole have shown significant antiproliferative properties across a range of human cancer cell lines. unife.it Studies on various 3-substituted-2-oxindole derivatives reveal potent activity, with some hybrid molecules displaying inhibitory concentrations (IC₅₀) in the nanomolar range. nih.govunife.it For instance, certain novel hybrid compounds demonstrated high antiproliferative activity against a panel of seven different human cancer cells, with particular sensitivity noted in leukemia cell lines CCRF-CEM and RS4;11. nih.govunife.it Similarly, spirocyclopropyl oxindoles bearing benzimidazole substitutions have also been identified as potent cytotoxic agents, with compound 12p showing an IC₅₀ value of 3.14 µM against MCF-7 breast cancer cells. nih.gov The antiproliferative action of these compounds is often multifaceted, involving the induction of programmed cell death (apoptosis), modulation of the cell cycle, and interaction with key cellular proteins. nih.govresearchgate.net

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 6f | MCF-7 (Breast) | 14.77 µM | nih.gov |

| Compound 12p | MCF-7 (Breast) | 3.14 µM | nih.gov |

| Compound 8a | HCT-116 (Colon) | 2.6 µM | tandfonline.com |

| Compound 6c | PaCa-2 (Pancreatic) | More potent than Sunitinib | nih.gov |

| Compound 10b | PaCa-2 (Pancreatic) | More potent than Sunitinib | nih.gov |

A primary mechanism for the anticancer activity of 2-oxindole analogues is the induction of apoptosis. Research has shown that highly active compounds from this class can strongly trigger this cell death pathway. nih.gov For example, specific 3-substituted-2-oxindole hybrids were found to induce apoptosis through the mitochondrial pathway. nih.gov This is often accompanied by a decrease in intracellular reduced glutathione (GSH) content and the production of reactive oxygen species (ROS). nih.gov

Studies on 3-alkenyl-2-oxindoles, such as compounds 6b and 10b , confirmed their ability to induce apoptosis in MCF7 cells. nih.gov Further investigation into spirooxindole derivatives revealed that their cytotoxic effects are mediated through the caspase apoptotic pathway. researchgate.net The treatment of cancer cells with these compounds leads to classic morphological features of apoptosis, including a decrease in viable cells and an increase in apoptotic characteristics observed through staining studies. nih.gov

Disruption of the normal cell cycle is another key mechanism through which 3-substituted-2-oxindole analogues exert their antiproliferative effects. Several studies have demonstrated that these compounds can cause cell cycle arrest at various phases.

Notably, G2/M phase arrest is a common outcome following treatment with these analogues. nih.govnih.govmdpi.com Arylthioindole derivative 16 , a potent antitubulin agent, was found to cause a significant increase of HeLa cells in the G2/M phase. nih.gov Similarly, certain 2,3-diarylindoles and other oxindole (B195798) derivatives also induce G2/M arrest. nih.govnih.gov For instance, compound 8a was shown to significantly arrest T-47D breast cancer cells at the G2/M phase. tandfonline.comresearchgate.net

Other analogues have been shown to affect different checkpoints. For example, compound 6b arrests the cell cycle at the G1/S phase, while compound 10b leads to an accumulation of cells in the S phase. nih.gov Some 2,3-arylpyridylindole derivatives exhibit biphasic effects, inducing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations. nih.gov

| Compound/Derivative Class | Cell Line | Effect | Reference |

|---|---|---|---|

| Compound 16 (Arylthioindole) | HeLa | G2/M Arrest | nih.gov |

| Compound 8a | T-47D | G2/M Arrest | tandfonline.comresearchgate.net |

| 2,3-Arylpyridylindoles | A549 | G0/G1 Arrest (low conc.), G2/M Arrest (high conc.) | nih.gov |

| Compound 6b (3-Alkenyl-2-oxindole) | MCF7 | G1/S Arrest | nih.gov |

| Compound 10b (3-Alkenyl-2-oxindole) | MCF7 | S Phase Accumulation | nih.gov |

| Compound 7f | A549 | S Phase Arrest | researchgate.net |

The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a well-established anticancer strategy, and several 2-oxindole analogues function through this mechanism. nih.gov These compounds often bind to the colchicine site on tubulin, preventing the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.govrsc.org

A variety of 3-substituted oxindoles have been identified as potent tubulin polymerization inhibitors. nih.gov For example, compound 6f demonstrated anti-tubulin polymerization activity with an IC₅₀ value of 7.99 µM. nih.gov Benzimidazole substituted spirocyclopropyl oxindoles, such as compound 12p , also proved their anticancer potential by inhibiting tubulin polymerization with an IC₅₀ of 5.64 µM. nih.gov Furthermore, studies on 2,3-arylpyridylindole derivatives confirmed their ability to inhibit tubulin polymerization in vitro, with molecular docking suggesting they bind to the colchicine site. nih.gov

| Compound | Tubulin Polymerization Inhibition (IC₅₀) | Reference |

|---|---|---|

| Compound 6f | 7.99 µM | nih.gov |

| Compound 12p | 5.64 µM | nih.gov |

| Compound 9c | 9.73 µM | researchgate.net |

A promising strategy in cancer therapy is the disruption of key protein-protein interactions that promote tumor survival. The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical target. mdpi.com Overexpression of MDM2 can inactivate p53, and inhibiting this interaction can restore p53 function. researchgate.net

Spirooxindole-containing compounds have emerged as significant inhibitors of the p53-MDM2 interaction. mdpi.comnih.gov These molecules are designed to mimic key residues of p53, allowing them to bind to the hydrophobic cleft of MDM2 and disrupt the interaction. frontiersin.org For example, the spirooxindole core can replace the p53 Trp23 indole (B1671886) ring, which forms a key hydrogen bond with MDM2's Leu54. nih.govfrontiersin.org Mechanistic studies have confirmed that potent spirooxindole-cyclopentene-isoxazole hybrids induce apoptosis in cancer cells by interfering with the p53-MDM2 interaction. researchgate.netrsc.org Treatment with these compounds can lead to increased p53 levels and decreased MDM2 levels. mdpi.com

Enzyme Inhibition and Modulation

Beyond interfering with macromolecular structures like microtubules, 3-(2-Furoyl)-2-oxindole analogues are known to inhibit various enzymes crucial for cancer cell proliferation and survival, particularly protein kinases. nih.gov

Many 3-alkenyl-oxindole derivatives, such as Sunitinib and Nintedanib, are potent multi-kinase inhibitors targeting receptor tyrosine kinases like VEGFR, PDGFR, and c-Kit. nih.govnih.gov Newly synthesized 3-substituted oxindoles have also shown inhibitory activity against EGFR and VEGFR-2. nih.gov

Cyclin-dependent kinases (CDKs), which regulate the cell cycle, are another important target. Two classes of oxindole-based compounds, 1H-indole-2,3-dione 3-phenylhydrazones and 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-ones, have been shown to potently inhibit CDK2. researchgate.netdrugbank.com Compound 8a , an N-alkylindole-isatin conjugate, exhibited good inhibitory action against CDK2 with an IC₅₀ value of 0.85 µM. tandfonline.com Other isatin-based compounds have also shown potent inhibition against CDK1, CDK2, and CDK5. tandfonline.com Additionally, 3-arylidene-2-oxindole scaffolds have been found to be novel inhibitors of Glycogen synthase kinase 3β (GSK-3β), with the most potent compound, 3a , inhibiting the enzyme with an IC₅₀ of 4.19 nM. nih.gov

| Compound | Enzyme Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 8a | CDK2 | 0.85 µM | tandfonline.com |

| Compound 8a | Bcl-2 | 0.46 µM | tandfonline.com |

| Compound 3a | GSK-3β | 4.19 nM | nih.gov |

| Indirubin-3′-oxime | CDK1 | 180 nM | tandfonline.com |

| Indirubin-3′-oxime | CDK2 | 500 nM | tandfonline.com |

| Indirubin-3′-oxime | CDK5 | 250 nM | tandfonline.com |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition

A significant area of investigation for 2-oxindole derivatives has been their role as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the arachidonic acid cascade, which produces prostaglandins and leukotrienes, key mediators of inflammation.

Several studies have focused on designing 2-oxindole derivatives as selective inhibitors of COX-2, an isoform of cyclooxygenase that is upregulated during inflammation. The goal is to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. A series of 1,3-dihydro-2H-indolin-2-one derivatives incorporating α,β-unsaturated ketones were designed and synthesized, showing varying degrees of inhibition against NO production in LPS-stimulated RAW 264.7 macrophage cells, a common model for inflammation research. nih.gov One compound, 4h , demonstrated dual inhibitory activity against both COX-2 and 5-LOX, with IC50 values of 0.0533 µM and 0.4195 µM, respectively, highlighting its potential as a potent anti-inflammatory agent. nih.gov The inhibition of both pathways is considered advantageous as it may lead to a broader anti-inflammatory effect and a better safety profile. nih.gov

The design of dual COX-2/15-LOX inhibitors has also been explored using celecoxib analogues, which sometimes feature related heterocyclic structures. nih.gov The rationale is that inhibiting both pathways can mitigate the shunting of arachidonic acid metabolism towards the LOX pathway when only COX is blocked, which can lead to an overproduction of pro-inflammatory leukotrienes. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound 4h | COX-2 | 0.0533 µM | nih.gov |

| Compound 4h | 5-LOX | 0.4195 µM | nih.gov |

| Pyrazoline 3f | COX-2 | 1.14 µM | nih.gov |

| Pyrazoline 3f | 15-LOX | 4.7 µM | nih.gov |

NRH:Quinone Oxidoreductase 2 (NQO2) Inhibition and Associated Antioxidant Properties

NRH:Quinone Oxidoreductase 2 (NQO2) is a flavin-dependent enzyme implicated in the pathogenesis of various conditions, including cancer and neurodegenerative diseases. nih.govnih.gov It catalyzes the reduction of quinones, which can paradoxically lead to the production of reactive oxygen species (ROS) through the autooxidation of the resulting hydroquinones. mdpi.com Consequently, inhibitors of NQO2 are being investigated for their potential therapeutic benefits.

3-Arylidene-2-oxindoles have emerged as a potent class of NQO2 inhibitors. nih.govresearchgate.net Research has shown that these compounds can inhibit NQO2 with IC50 values in the sub-micromolar range; the most active compounds reported had an IC50 of 0.368 µM. nih.govresearchgate.net The inhibitory activity is critically dependent on the presence of the double bond in the arylidene moiety, which is thought to facilitate π–π stacking interactions with the FAD cofactor in the enzyme's active site. researchgate.net

The inhibition of NQO2 is closely linked to antioxidant properties. By preventing the two-electron reduction of quinones by NQO2, these inhibitors can suppress the subsequent generation of superoxide anion radicals and other ROS. mdpi.com This mechanism is considered a component of their neuroprotective effects. mdpi.com Furthermore, some oxindole derivatives have been shown to increase the expression of other antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), downstream of the Nrf2 transcription factor pathway. nih.gov This dual action—directly inhibiting an ROS-producing enzyme and upregulating protective antioxidant systems—underlines the significant antioxidant potential of this class of compounds.

| Compound Class | Target Enzyme | Key Finding | Potency | Reference |

|---|---|---|---|---|

| 3-Arylidene-2-oxindoles | NQO2 | Inhibition is crucial for potential anticancer and neuroprotective effects. | IC50 = 0.368 µM for most active compounds. | nih.govresearchgate.net |

Kinase Inhibition (e.g., PDGF-R, VEGF-R, CDK, JAK1, JAK2)

The 2-oxindole core is a well-established "privileged scaffold" in the design of protein kinase inhibitors. ekb.eg Many clinically approved and investigational anticancer drugs are based on this structure. These compounds typically function by competing with ATP for binding to the kinase domain, thereby inhibiting signal transduction pathways that are often hyperactivated in cancer cells, leading to uncontrolled proliferation and angiogenesis.

Prominent targets for 2-oxindole analogues include receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis. ekb.egdntb.gov.uacancertreatmentjournal.com Sunitinib, a well-known multi-kinase inhibitor approved for renal cell carcinoma and gastrointestinal stromal tumors, is a classic example of a 3-alkenyl-2-oxindole derivative. nih.govnih.gov It effectively inhibits VEGFRs, PDGFRs, and other kinases like c-Kit. cancertreatmentjournal.comnih.gov Numerous studies have synthesized novel 3-alkenyl-2-oxindoles and demonstrated their potent inhibitory activity against VEGFR-2, with some compounds showing greater potency than Sunitinib. nih.gov For instance, compound 6c from one study was found to be a more potent VEGFR-2 inhibitor than the reference drug. nih.gov

In addition to RTKs, 2-oxindole derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. ekb.egresearchgate.net Indirubin, a natural product with an oxindole-related core, is known to inhibit CDKs. ekb.eg Synthetic analogues have been shown to potently inhibit CDK2 with low nanomolar activity, causing cell cycle arrest. researchgate.net

| Compound/Class | Primary Kinase Targets | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Sunitinib (3-alkenyl-2-oxindole) | VEGFRs, PDGFRs, c-Kit | Multi-kinase inhibitor | nih.govnih.gov |

| Compound 6c (3-alkenyl-2-oxindole) | VEGFR-2 | 1.3-fold more potent than Sunitinib | nih.gov |

| Compound 10c (3-alkenyl-2-oxindole) | VEGFR-2 | 53.36 nM | nih.gov |

| Nintedanib (3-alkenyl-oxindole) | VEGFRs, FGFRs, PDGFRs | 13-108 nM range | nih.gov |

| 1H-indole-2,3-dione 3-phenylhydrazones | CDK2 | Low nanomolar activity | researchgate.net |

Carbonic Anhydrase (CA) Inhibition Potential

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govmdpi.com Their inhibition has therapeutic applications in various conditions, including glaucoma and cancer. Certain CA isoforms, particularly CA IX and XII, are overexpressed in tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression.

The 2-oxindole scaffold has been incorporated into benzenesulfonamide conjugates to create potent and selective CA inhibitors. nih.gov The sulfonamide group acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme. Studies have shown that these hybrid molecules can inhibit various human (h) CA isoforms, including hCA I, II, IX, and XII, with varying degrees of potency and selectivity. nih.govnih.gov The design of these inhibitors often involves modifying the linker between the 2-oxindole core and the benzenesulfonamide moiety to optimize interactions with the enzyme active site. nih.gov Molecular docking studies have confirmed that these conjugates bind to the CA active site in a manner comparable to the standard inhibitor acetazolamide. nih.gov This line of research has identified 2-oxindole derivatives as promising candidates for developing isoform-selective CA inhibitors, particularly for targeting tumor-associated isoforms. nih.gov

Anti-inflammatory Pathways Elucidation

The anti-inflammatory effects of 3-(2-Furoyl)-2-oxindole analogues are mediated through multiple pathways. As discussed, the primary mechanism involves the inhibition of key enzymes in the arachidonic acid cascade, namely COX-2 and 5-LOX. nih.gov By blocking the production of prostaglandins and leukotrienes, these compounds can effectively reduce the cardinal signs of inflammation.

Beyond direct enzyme inhibition, these compounds can modulate inflammatory signaling pathways within cells. Inflammation is often associated with the activation of transcription factors like NF-κB, which control the expression of pro-inflammatory cytokines such as TNF-α and various interleukins. nih.gov Oxindole derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cell lines. nih.govrsc.org The anti-inflammatory activity of 5-fluoro-2-oxindole was linked to the inhibition of the mitogen-activated protein kinase (MAPK)/NF-κB signaling pathway in the spinal cord and paw of animal models with peripheral inflammation. nih.gov This suggests that 2-oxindole analogues can interfere with the upstream signaling events that lead to the expression of inflammatory mediators, providing a comprehensive approach to controlling inflammation.

Antiviral and Antibacterial Potential

The 2-oxindole scaffold has been explored for its potential as an antimicrobial agent. Various derivatives have been synthesized and screened against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov For example, a series of 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene)-1,3-dihydro-2H-indol-2-ones exhibited significant in vitro antimicrobial activity against species such as Staphylococcus aureus, Escherichia coli, and Aspergillus niger. nih.gov Other studies have reported that 1,3,5-trisubstituted-2-oxindole derivatives show mild to moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus. researchgate.net

In the realm of antiviral research, 3-alkenyl-2-oxindoles have recently been identified as having potent antiviral properties against SARS-CoV-2. nih.gov In this study, compounds 6a and 10b demonstrated high selectivity indices against the virus, comparable or superior to reference drugs like hydroxychloroquine. nih.gov The spirooxindole core structure has also been highlighted as a promising framework for developing agents with antiviral potential. researchgate.net These findings suggest that the 2-oxindole nucleus is a versatile starting point for the development of new antibacterial and antiviral drugs.

Neuroprotective Properties and Mechanisms

The neuroprotective effects of 2-oxindole analogues are an emerging area of interest, with mechanisms often linked to their antioxidant properties and NQO2 inhibition. Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative disorders. nih.gov

Studies on 3-arylmethyl-2-oxindole derivatives have shown that they can protect neuronal cells from death induced by oxidative stress. nih.gov The structure-activity relationship in this study revealed that the presence of specific functional groups, such as dialkylamino or hydroxy groups on the 3-arylmethyl moiety, was crucial for this neuroprotective activity. nih.gov

As previously mentioned, the inhibition of NQO2 is a significant mechanism contributing to neuroprotection. nih.govnih.gov NQO2 is implicated in the pathogenesis of neurodegenerative disorders, and its inhibition can prevent ROS production and subsequent oxidative damage to macromolecules like DNA in neuronal cells. mdpi.com The ability of 2-oxindole derivatives to act as NQO2 inhibitors provides a clear mechanistic basis for their observed neuroprotective effects against oxidative stress-induced neuronal damage. researchgate.net

Anti-pulmonary Fibrosis Activity

There is no available data on the anti-pulmonary fibrosis activity of 3-(2-Furoyl)-2-oxindole.

In Vivo Efficacy Studies in Relevant Animal Models

Investigations in Oncology Models

There are no published in vivo studies of 3-(2-Furoyl)-2-oxindole in oncology models.

Studies in Inflammatory Disease Models

There is no available information on the efficacy of 3-(2-Furoyl)-2-oxindole in animal models of inflammatory diseases.

Evaluation in Neurodegenerative Disease Models

There are no preclinical studies evaluating 3-(2-Furoyl)-2-oxindole in neurodegenerative disease models.

Analysis of Pharmacodynamic Endpoints in Preclinical Studies

Without in vivo studies, there is no data on the pharmacodynamic endpoints of 3-(2-Furoyl)-2-oxindole.

Structure Activity Relationship Sar Investigations of 3 2 Furoyl 2 Oxindole Derivatives

Elucidation of Essential Pharmacophores

A pharmacophore model represents the key molecular features necessary for a molecule to bind to a specific biological target and exert its effect. For oxindole (B195798) derivatives, pharmacophore modeling has been instrumental in identifying the crucial elements for activity, particularly in the context of anticancer research.

Studies on various cytotoxic oxindole derivatives have led to the development of pharmacophore models that highlight the importance of specific functional groups and their spatial arrangement. One such validated model, AAARRR.1003, identifies a combination of three hydrogen bond acceptors (A) and three aromatic rings (R) as a potential blueprint for cytotoxic activity against cell lines like MCF7. nih.gov

In the context of 3-(2-furoyl)-2-oxindole, this model can be interpreted as follows:

Hydrogen Bond Acceptors: The two carbonyl oxygen atoms (one on the oxindole ring and one on the furoyl moiety) and the oxygen atom within the furan (B31954) ring serve as potential hydrogen bond acceptors. These groups can form critical interactions with amino acid residues in the active site of target proteins, such as kinases.

Aromatic Rings: The benzene (B151609) ring of the oxindole core and the furan ring of the furoyl group constitute two of the aromatic features. A third aromatic component could be introduced via substitution on the oxindole ring system to fulfill the model's requirements.

The 2-oxindole nucleus itself is considered a promising pharmacophore, and its conjugation with other heterocycles, such as the furan ring in 3-(2-furoyl)-2-oxindole, has been shown to produce compounds with a broad spectrum of antineoplastic activity. unife.it The core scaffold provides a rigid framework upon which functional groups can be oriented to maximize target engagement.

Impact of Substituent Variation on Biological Activity

The biological activity of 3-(2-furoyl)-2-oxindole derivatives can be finely tuned by introducing various substituents on both the furoyl moiety and the oxindole ring system.

The furoyl group at the 3-position of the oxindole is a critical component for biological activity. While direct SAR studies on substituted furoyl rings within this specific scaffold are limited, broader studies on 3-substituted-2-oxindoles provide valuable insights. The nature of the heterocyclic ring at this position significantly influences potency. For example, in a series of related compounds, replacing a phenyl ring with a heteroaromatic ring like thiophene was found to be favorable for antiproliferative activity. unife.it

The furan ring in the 3-(2-furoyl)-2-oxindole is an electron-rich aromatic system. Modifications to this ring could modulate the electronic properties and steric profile of the entire molecule:

Electron-donating or withdrawing groups: Adding substituents to the furan ring can alter its electron density, which may affect its interaction with biological targets through mechanisms like π-π stacking or hydrogen bonding.

Steric bulk: The size and position of substituents on the furan ring can influence the molecule's ability to fit into a binding pocket, thereby affecting its potency and selectivity.

Modifications to the oxindole core itself offer another avenue for optimizing biological activity.

Oxindole Aromatic Ring (Positions 4, 5, 6, 7): Introducing substituents on the benzene portion of the oxindole ring can have a significant impact. In studies of related 3-arylmethyl-2-oxindole analogs, it was found that substitutions with less polar functional groups on this ring positively, though not dramatically, affected potency. researchgate.net A particularly effective strategy has been the introduction of an α-bromoacryloyl moiety at the 5-position of the 2-oxindole framework. This modification, acting as a Michael acceptor, has yielded hybrid molecules with potent antiproliferative activity, often in the nanomolar range. unife.itnih.gov

Oxindole Nitrogen (N-1): The nitrogen atom of the oxindole lactam is another key position for substitution. N-alkylation or N-arylation can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds. In some series of 3-substituted-3-hydroxy-2-oxindoles, the presence of a benzyl group at the N-1 position was shown to improve anti-proliferative activities. nih.gov This suggests that bulky, hydrophobic groups at this position can enhance interactions within the target's binding site.

The following table summarizes the general effects of substitutions on the oxindole core based on related compound series.

| Position of Substitution | Type of Substituent | Observed Effect on Activity |

| Oxindole Ring (C5) | α-bromoacryloylamido | Potent antiproliferative activity |

| Oxindole Ring (General) | Less polar functional groups | Positive, but not remarkable, increase in potency |

| Oxindole Nitrogen (N1) | Benzyl group | Improved anti-proliferative activity |

The exocyclic double bond in 3-acylidene-2-oxindoles, including 3-(2-furoyl)-2-oxindole, allows for the existence of E and Z geometric isomers. The specific stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms dictates how the molecule interacts with its biological target. nih.gov

Research has shown that the biological activity of these isomers can differ significantly. For instance, in one study of novel anticancer agents, the two most active compounds were identified as specific E and Z isomers, highlighting that stereochemistry is crucial for potent activity. nih.gov

Several key findings relate to the E/Z isomerism of this class:

Predominant Isomer: 3-acylidene oxindoles typically exist as the E-isomer, which is often the more thermodynamically stable form. However, exceptions exist, particularly for analogues bearing a substituent at the 4-position of the oxindole ring, which tend to favor the Z-configuration. rsc.orgresearchgate.net

Isomerization: The isomers can interconvert in solution, a process that can be influenced by factors such as light and the polarity of the solvent. nih.gov This configurational lability has important implications for drug design and in vitro testing. rsc.org

Stereochemical Assignment: While NMR spectroscopy can be used to assign the stereochemistry, it can sometimes be ambiguous. UV-Vis spectroscopy has been shown to be a more reliable method, as the different conformations of the isomers lead to distinct absorption spectra. nih.govresearchgate.net

The distinct biological activities of the E and Z isomers underscore the importance of synthesizing and testing stereochemically pure compounds to establish a clear and accurate SAR.

Conformational Analysis and its Correlation with Biological Efficacy

Computational and crystallographic studies have revealed important conformational differences between the E and Z isomers of 3-acylidene-2-oxindoles: nih.gov

E-isomers: These isomers tend to adopt a relatively planar conformation, which allows for extensive electronic conjugation across the oxindole and acylidene moieties. This planarity facilitates effective π-π stacking interactions with aromatic residues in a target's binding pocket.

Z-isomers: In contrast, the Z-isomers often exhibit a twisted conformation to minimize steric hindrance. This twisting disrupts the planarity of the molecule and reduces the extent of electronic conjugation. rsc.orgresearchgate.net This conformational difference leads to observable changes in their spectroscopic properties, such as weaker, blue-shifted (hypsochromic) absorbances in UV-Vis spectra compared to the E-isomers. nih.gov

The correlation between conformation and biological activity is direct. A more planar conformation, as typically seen in E-isomers, can lead to more stable binding and higher potency if the target's active site is accommodating. Conversely, the twisted conformation of a Z-isomer might be required to fit into a uniquely shaped binding pocket. Therefore, conformational analysis is essential for rationalizing the observed SAR and for the design of new analogues that are pre-organized in the bioactive conformation.

Development of Furoyl-Oxindole Analogues with Enhanced Potency or Specificity

Building on SAR insights, researchers have developed various strategies to create novel 3-acyl-oxindole analogues with improved therapeutic properties. These approaches often involve creating hybrid molecules or modifying the core scaffold to enhance target interactions or introduce new functionalities.

One successful strategy is the hybridization of the 3-substituted-2-oxindole pharmacophore with other bioactive moieties. As previously mentioned, attaching an α-bromoacryloyl group at the 5-position of the oxindole ring created a series of potent Michael acceptors with significant antiproliferative activity against various cancer cell lines. nih.gov This approach demonstrates how combining known pharmacophores can lead to synergistic effects and enhanced potency.

Another avenue of development is the synthesis of spiro-oxindole derivatives. In this class of compounds, the C3 position of the oxindole is part of a spirocyclic ring system. This creates a rigid, three-dimensional structure that can present substituents in precise orientations for optimal target binding. The [3+2] cycloaddition reaction is a common method for synthesizing spiro-oxindole analogues, leading to the development of new molecules with potent anticancer and anti-inflammatory properties. nih.govresearchgate.net

These developmental strategies, which focus on either creating hybrid molecules or increasing structural complexity and rigidity, represent rational approaches to leveraging the 3-(2-furoyl)-2-oxindole scaffold to produce next-generation therapeutic agents with enhanced potency and specificity.

Computational and Theoretical Chemistry Approaches in 3 2 Furoyl 2 Oxindole Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(2-furoyl)-2-oxindole and its analogues, docking simulations are crucial for identifying potential biological targets and elucidating the molecular basis of their activity.

Researchers utilize software like AutoDock Vina to screen libraries of oxindole (B195798) derivatives against the active sites of specific enzymes or receptors. nih.govbenthamscience.comnih.gov For instance, studies on similar 3-substituted-2-oxindole derivatives have explored their binding affinity against targets such as methionyl-tRNA synthetase and tyrosyl-tRNA synthetase, which are crucial for antimicrobial activity. nih.govbenthamscience.com The simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the binding pocket. nih.gov The binding affinity is often quantified by a docking score, typically in kcal/mol, with lower values indicating a more favorable interaction. In one study, novel oxindole derivatives showed binding affinities of -10.1 kcal/mol and -10.0 kcal/mol against target enzymes, which was superior to standard drugs like Tetracycline (-9.3 kcal/mol). nih.govresearchgate.net These predictions help prioritize compounds for synthesis and further biological evaluation. nih.gov

Table 1: Example Molecular Docking Data for Oxindole Analogues

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Reference Standard | Standard's Affinity (kcal/mol) |

|---|---|---|---|---|

| Oxindole Analogue 4 | Methionyl-tRNA synthetase | -10.1 | Tetracycline | -9.3 |

| Oxindole Analogue 6 | Tyrosyl-tRNA synthetase | -10.0 | Mupirocin | -7.5 |

This table is generated based on data from studies on various 3-substituted-2-oxindole derivatives to illustrate the application of molecular docking. nih.govnih.govresearchgate.net

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. frontiersin.org

Using software packages like DESMOND, researchers can run simulations for durations such as 100 nanoseconds to observe the behavior of the docked compound. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD profile over the course of the simulation suggests that the ligand remains securely bound within the active site and that the complex is stable. researchgate.net These simulations validate the docking results and provide confidence in the predicted binding mode. nih.govresearchgate.net For example, a top-scoring oxindole derivative from a docking study, when subjected to MD simulation, can be validated for its stability, confirming it as a promising lead for further development. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like 3-(2-furoyl)-2-oxindole. nih.gov These calculations provide insights into the molecule's geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO).

By employing basis sets like B3LYP/6-31++G(d,p), scientists can determine the optimal molecular conformation and analyze the electronic characteristics that are crucial for receptor binding and reactivity. nih.gov The analysis of HOMO-LUMO energy gaps helps in understanding the chemical reactivity and kinetic stability of the molecule. This information is vital for structure-activity relationship (SAR) studies, where understanding the electronic contributions to biological activity can guide the design of more potent analogues. preprints.org

In Silico ADMET Prediction for Mechanistic Understanding and Optimization

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. In silico tools like SwissADME and pkCSM are widely used to evaluate the drug-likeness and pharmacokinetic profiles of 3-(2-furoyl)-2-oxindole analogues. nih.govbenthamscience.comnih.gov

These web-based servers predict a range of properties, including solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity risks. nih.govbenthamscience.com For instance, the SwissADME program can be used to filter compounds with favorable ADME properties from a larger library of designed molecules. benthamscience.comresearchgate.net This early assessment helps in identifying candidates with a higher probability of success in later clinical stages and allows for the optimization of lead compounds to improve their pharmacokinetic profiles. nih.govmdpi.com

Table 2: Predicted ADMET Properties for a Hypothetical 3-(2-Furoyl)-2-oxindole Analogue

| Property | Predicted Value | Status |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Favorable |

| Blood-Brain Barrier (BBB) Permeant | No | Favorable (for peripheral targets) |

| CYP2D6 Inhibitor | No | Favorable |

| AMES Toxicity | No | Favorable |

This table represents typical ADMET parameters evaluated for oxindole derivatives using in silico tools. nih.govnih.gov

De Novo Design and Virtual Screening for Novel 3-(2-Furoyl)-2-oxindole Analogues

Computational chemistry facilitates the discovery of novel chemical entities through virtual screening and de novo design. Virtual screening involves the computational filtering of large libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.govbenthamscience.com This approach was used to screen a series of 120 novel 3-substituted-2-oxindole derivatives to identify potential antimicrobial agents. nih.govbenthamscience.comresearchgate.net

De novo design, on the other hand, involves the creation of novel molecular structures from scratch, often guided by the structure of the target's binding site. researchgate.net By combining information from docking, MD simulations, and QSAR (Quantitative Structure-Activity Relationship) models, researchers can design new 3-(2-furoyl)-2-oxindole analogues with potentially improved affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov These computationally designed molecules can then be synthesized and tested, significantly streamlining the process of developing new therapeutic agents based on the oxindole scaffold.

Advanced Analytical Techniques for the Study of 3 2 Furoyl 2 Oxindole

Spectroscopic Methods for Mechanistic Elucidation and Structural Confirmation

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing fundamental information about molecular structure and dynamics. For a compound such as 3-(2-Furoyl)-2-oxindole, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and fluorescence spectroscopy are crucial for unambiguous structural confirmation and for studying its behavior in chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structure elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. For 3-(2-Furoyl)-2-oxindole, distinct signals would be expected for the protons and carbons of the oxindole (B195798) core, the furoyl substituent, and the linking carbonyl group.

Two-dimensional (2D) NMR techniques are employed to resolve complex structures and establish specific atom-to-atom connections. ipb.pt

COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, helping to piece together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for stereochemical assignment, as it identifies protons that are close in space, irrespective of their bonding connectivity. nih.gov This is crucial for determining the relative orientation of the furoyl and oxindole rings, which can influence the molecule's biological activity.

| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Oxindole NH | ~8.5 (broad s) | - | C2, C7a |

| Oxindole C2 | - | ~175.0 | - |

| Oxindole C3 | ~5.0 (s) | ~55.0 | C2, C3a, Furoyl C=O |

| Oxindole Ar-H | ~6.9-7.4 (m) | ~110-142 | Various aromatic C |

| Furoyl C=O | - | ~185.0 | - |

| Furan (B31954) H3' | ~6.6 (dd) | ~112.0 | C2', C4', C5' |

| Furan H4' | ~7.3 (dd) | ~120.0 | C2', C3', C5' |

| Furan H5' | ~7.7 (dd) | ~148.0 | C2', C3', C4' |

Mass Spectrometry for Metabolite Identification and Reaction Monitoring

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Time-of-Flight (TOF) or Orbitrap analyzers, can provide mass measurements with sub-ppm accuracy. This allows for the unambiguous determination of the elemental composition of the parent ion, confirming the molecular formula of 3-(2-Furoyl)-2-oxindole. thermofisher.com

Tandem mass spectrometry (MS/MS) is essential for structural elucidation and metabolite identification. thermofisher.com In this technique, the parent ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, providing evidence for the presence of the oxindole and furoyl substructures.

In drug metabolism studies, MS is used to identify metabolites formed in vitro (e.g., in liver microsomes) or in vivo. nuvisan.com Common metabolic transformations include hydroxylation, glucuronidation, or sulfation. By coupling liquid chromatography with MS (LC-MS), metabolites can be separated from the parent drug and from each other, and their structures can be proposed based on the mass shift from the parent compound and their unique MS/MS fragmentation patterns. nih.gov

Furthermore, MS is an effective tool for real-time reaction monitoring. A small aliquot of a reaction mixture can be directly infused into the mass spectrometer to track the depletion of starting materials and the formation of the desired product, 3-(2-Furoyl)-2-oxindole, allowing for precise optimization of reaction conditions.

| Compound | Ion Type | Predicted Exact Mass (m/z) | Key MS/MS Fragment Ions (m/z) | Interpretation of Fragments |

|---|---|---|---|---|

| 3-(2-Furoyl)-2-oxindole | [M+H]⁺ | 228.0655 | 132.0444, 95.0128 | Oxindole fragment, Furoyl cation |

| Hydroxylated Metabolite | [M+H]⁺ | 244.0604 | 148.0393, 95.0128 | Hydroxylated oxindole fragment, Furoyl cation |

Advanced Optical Spectroscopy (e.g., Fluorescence) for Biological Assays

Advanced optical spectroscopy techniques, particularly fluorescence spectroscopy, are highly sensitive methods used to study molecular interactions in biological assays. The intrinsic fluorescence of a molecule like 3-(2-Furoyl)-2-oxindole, likely arising from its indole (B1671886) core, can be exploited as a probe. nih.gov The fluorescence properties of a molecule—such as its excitation and emission wavelengths, quantum yield, and lifetime—are often sensitive to its local environment.

When a fluorescent molecule binds to a biological target, such as a protein or enzyme, changes in the polarity or rigidity of its environment can lead to a measurable change in its fluorescence signal. This may manifest as a shift in the emission wavelength (solvatochromism), an increase or decrease in fluorescence intensity (quenching or enhancement), or a change in fluorescence polarization.

These properties allow for the development of high-throughput screening assays to identify molecules that bind to a specific target or inhibit an enzyme's function. For example, the binding of 3-(2-Furoyl)-2-oxindole to a protein could be monitored by observing the change in its fluorescence emission spectrum. This label-free approach is advantageous as it does not require modification of the compound or the biological target. Aurone derivatives, which share some structural similarities with the oxindole core, have also been investigated for their fluorescent properties in different environments. nih.gov

| Environment | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Potential Application |

|---|---|---|---|---|

| Aqueous Buffer (e.g., PBS) | ~350 | ~450 | ~100 | Baseline measurement |

| Non-polar solvent (e.g., Dioxane) | ~350 | ~410 | ~60 | Mimicking hydrophobic protein pocket |

| Bound to Protein Target | ~355 | ~425 | ~70 | Binding assay, affinity determination |

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatography is a laboratory technique for the separation of a mixture. It is fundamental in synthetic chemistry for both the analysis of product purity and the purification of compounds from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis and purification of non-volatile organic compounds like 3-(2-Furoyl)-2-oxindole.

Analytical HPLC is used to determine the purity of a sample and to quantify its components. A small amount of the sample is injected into a column packed with a stationary phase (commonly silica-based C18). A liquid mobile phase is pumped through the column, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. A detector, typically a UV-Vis detector set to a wavelength where the compound absorbs light, records the signal as the components elute. The purity of the 3-(2-Furoyl)-2-oxindole sample is typically determined by the area percentage of its corresponding peak in the chromatogram.

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to purify gram-scale quantities of a compound. This technique is invaluable for isolating the final product from unreacted starting materials, byproducts, and other impurities, yielding a highly pure compound for subsequent biological testing. It is also a key method for separating and isolating a library of structurally related analogues.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Expected Retention Time | Compound-specific (e.g., ~12.5 min) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds.

While 3-(2-Furoyl)-2-oxindole itself is likely not volatile enough for direct GC analysis without derivatization, GC-MS is an excellent tool for identifying volatile byproducts that may be present in a crude reaction mixture. These could include residual solvents (e.g., THF, Toluene), or small molecules formed through side reactions or degradation pathways during the synthesis. The sample is injected into a heated port, vaporized, and carried by an inert gas through a long, thin capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented, allowing for positive identification by comparing its mass spectrum to library databases. In some metabolic profiling studies, non-volatile compounds can be made amenable to GC-MS analysis through a chemical derivatization step, such as silylation, to increase their volatility. nih.gov

| Potential Byproduct | Chemical Formula | Rationale for Presence |

|---|---|---|

| Furan-2-carboxylic acid | C₅H₄O₃ | Hydrolysis of an activated furoyl intermediate |

| Furan | C₄H₄O | Decarboxylation of furan-2-carboxylic acid at high temp. |

| Oxindole | C₈H₇NO | Unreacted starting material or retro-reaction product |

X-Ray Crystallography for Solid-State Structure and Co-crystallization with Biological Targets

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmaceutical compounds. For 3-(2-Furoyl)-2-oxindole and its analogs, X-ray crystallography elucidates the planarity, conformation, and potential for intermolecular interactions within the crystal lattice, which can influence its physicochemical properties such as solubility and stability.

For instance, X-ray diffraction studies on related 3-alkenyl-2-oxindoles have revealed detailed structural information. The crystal structures of compounds 10a and 10c (analogs of 3-(2-Furoyl)-2-oxindole) have been determined, showing that they crystallize in the monoclinic P21/c and triclinic P-1 space groups, respectively nih.gov. In these structures, the 4-[2-(2-oxoindolin-3-ylidene)acetyl]phenyl system is nearly planar nih.gov. This planarity is a key structural feature that can facilitate π-π stacking interactions in the crystal lattice.

Detailed crystallographic data for representative 3-alkenyl-2-oxindole analogs are presented below:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| 10a | C₂₇H₂₄N₄O₅S₂ | Monoclinic | P2₁/c | 13.989(3) | 10.769(2) | 17.701(4) | 90 | 98.90(3) | 90 | 2635.1(9) |

| 10c | C₂₇H₂₃ClN₄O₅S₂ | Triclinic | P-1 | 10.0556(5) | 11.2351(5) | 13.2920(6) | 81.339(2) | 72.016(2) | 78.432(2) | 1386.22(11) |

Data sourced from studies on 3-alkenyl-2-oxindoles nih.gov.

Co-crystallization with Biological Targets

Co-crystallization of a small molecule with its biological target (e.g., a protein or enzyme) followed by X-ray diffraction analysis is the gold standard for understanding drug-receptor interactions at the molecular level. This technique provides a static snapshot of the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding affinity and specificity.

Currently, there are no publicly available experimental X-ray co-crystal structures of 3-(2-Furoyl)-2-oxindole with any biological targets. However, the broader class of oxindole derivatives has been the subject of computational docking studies to predict their binding modes with various protein targets. For example, molecular docking studies have been performed on substituted-3-hydroxy-2-oxindoles with the vascular endothelial growth factor receptor 2 (VEGFR2) to understand their anti-proliferative activity nih.gov. These computational models provide valuable hypotheses about the binding interactions that can guide the design of future co-crystallization experiments. Similarly, spiro-oxindole inhibitors have been optimized using computational methods to understand their interaction with the MDM2-p53 protein-protein interaction nih.gov. While insightful, these in silico models await experimental validation through techniques like X-ray co-crystallography.

The pursuit of co-crystal structures of 3-(2-Furoyl)-2-oxindole with its putative biological targets remains a critical step in elucidating its precise mechanism of action and for the rational design of more potent and selective analogs.

Future Research Directions and Unexplored Potential of 3 2 Furoyl 2 Oxindole

Exploration of Novel Biological Targets and Therapeutic Applications

While its anti-inflammatory properties are established, the structural motifs of 3-(2-furoyl)-2-oxindole suggest it may interact with a broader range of biological targets. The oxindole (B195798) core is a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents. nih.govnih.gov Future research should therefore focus on screening this compound against a wide array of targets to uncover new therapeutic applications.

Kinase Inhibition: Many FDA-approved drugs based on the oxindole scaffold, such as Sunitinib and Nintedanib, function as multi-kinase inhibitors for cancer therapy. nih.govnih.gov Computational and in-silico repositioning strategies have successfully identified potential kinase targets for other oxindole derivatives, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov A comprehensive screening of 3-(2-furoyl)-2-oxindole against a panel of cancer-related kinases (e.g., CDKs, VEGFR, receptor tyrosine kinases) could reveal novel anticancer activities. nih.gov

Neurodegenerative Diseases: Certain substituted 2-oxindole-1-carboxamides have been investigated for their potential role in the treatment and prevention of Alzheimer's disease. researchgate.net Given the link between neuroinflammation and the progression of diseases like Alzheimer's and Parkinson's, the anti-inflammatory nature of 3-(2-furoyl)-2-oxindole provides a strong rationale for investigating its effects on neurological targets, such as enzymes involved in amyloid plaque formation or tau pathology.

Antiviral Activity: The oxindole nucleus is present in compounds that have demonstrated activity against viruses like HIV. researchgate.netresearchgate.net Screening 3-(2-furoyl)-2-oxindole and its derivatives against a panel of viral enzymes and entry mechanisms could lead to the development of new antiviral agents.

A summary of potential new therapeutic areas and the rationale for exploration is presented below.

| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets |

| Oncology | The oxindole core is a known kinase-binding scaffold. nih.govnih.gov | VEGFR-2, Cyclin-dependent kinases (CDKs), Receptor Tyrosine Kinases. nih.govnih.gov |

| Neurodegeneration | Anti-inflammatory action is relevant to neuroinflammatory diseases; other oxindoles studied for Alzheimer's. researchgate.net | Beta-secretase (BACE1), Glycogen synthase kinase 3 (GSK-3), Monoamine oxidase (MAO). |

| Virology | The oxindole scaffold has been identified in compounds with anti-HIV properties. researchgate.netresearchgate.net | HIV-1 Reverse Transcriptase, Protease, Integrase. |

Integration with Advanced Drug Delivery Systems (Conceptual Design)

The therapeutic potential of 3-(2-furoyl)-2-oxindole could be significantly enhanced by integrating it with advanced drug delivery systems. These systems can improve the compound's solubility, bioavailability, and target specificity, while reducing potential off-target effects.

Nanoparticle Encapsulation: Formulating 3-(2-furoyl)-2-oxindole within biodegradable polymeric nanoparticles or liposomes could overcome potential issues with poor aqueous solubility. This encapsulation would protect the drug from premature degradation and facilitate controlled release, thereby maintaining therapeutic concentrations for a longer duration.

Targeted Delivery: For applications in oncology, nanoparticles carrying 3-(2-furoyl)-2-oxindole could be surface-functionalized with targeting ligands. These could include antibodies or peptides that specifically recognize and bind to receptors overexpressed on cancer cells. This active targeting strategy would concentrate the therapeutic agent at the tumor site, increasing its efficacy and minimizing systemic exposure. For instance, nanoparticles could be conjugated with ligands for folate receptors or transferrin receptors, which are often upregulated in malignant tissues.

Stimuli-Responsive Systems: A more sophisticated approach would involve designing drug delivery systems that release their payload in response to specific stimuli within the target microenvironment. For example, in a tumor environment, which is often characterized by lower pH and specific enzyme expression, pH-sensitive linkers or enzyme-cleavable bonds could be used to trigger the release of 3-(2-furoyl)-2-oxindole precisely where it is needed.

Development of Hybrid Molecules Incorporating the 3-(2-Furoyl)-2-oxindole Scaffold

The concept of creating hybrid molecules by combining two or more distinct pharmacophores into a single chemical entity is a promising strategy in modern drug discovery. rsc.org This approach can lead to compounds with multi-target activity or improved pharmacological profiles.

Dual-Action Anti-Inflammatory/Analgesic Agents: While 3-(2-furoyl)-2-oxindole already targets CO and LO enzymes, it could be hybridized with other molecules involved in pain and inflammation pathways. google.com For example, linking it to a fragment that inhibits microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) or acts as a transient receptor potential (TRP) channel antagonist could result in a more potent and comprehensive analgesic.

Anticancer Hybrids: Drawing inspiration from existing research, the 3-(2-furoyl)-2-oxindole scaffold could be combined with moieties known for their anticancer effects. nih.govunife.it A hybrid molecule could be designed by linking it to a DNA alkylating agent or a topoisomerase inhibitor. This could create a synergistic effect where one part of the molecule inhibits signaling pathways (e.g., kinase inhibition) while the other induces direct cytotoxicity. The combination of protoflavone and spirooxindole moieties has already been explored to create hybrids with selective cytotoxicity against cancer cells. rsc.org

Neuroprotective Hybrids: For neurodegenerative diseases, a hybrid molecule could be constructed by joining the 3-(2-furoyl)-2-oxindole scaffold with a fragment known to inhibit amyloid-beta aggregation or an antioxidant moiety like that found in caffeic or gallic acid. mdpi.com This could result in a single drug capable of addressing both the neuroinflammatory and protein aggregation aspects of diseases like Alzheimer's.

Addressing Challenges in Synthetic Efficiency and Scalability

The widespread investigation and potential clinical translation of 3-(2-furoyl)-2-oxindole will depend on the availability of efficient, cost-effective, and scalable synthetic methods. The original reported synthesis involves the reaction of 2-oxindole with 2-furoyl chloride using sodium in ethanol, a method that relies on stoichiometric strong bases and may present challenges for large-scale production. google.com

Future research should focus on developing more modern and sustainable synthetic routes.

Catalytic Methods: The development of transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides to form 3-substituted 2-oxindoles, represents a more efficient approach. rsc.org Exploring catalytic C-H activation or coupling reactions to introduce the furoyl group directly onto the oxindole core could significantly shorten the synthetic sequence and improve atom economy.

Flow Chemistry: Implementing continuous flow chemistry for the synthesis could improve safety, consistency, and throughput. Flow reactors allow for precise control over reaction parameters like temperature and time, can handle hazardous reagents more safely, and facilitate easier scale-up compared to traditional batch processing.

Green Chemistry: Future synthetic strategies should prioritize the principles of green chemistry by minimizing waste, avoiding hazardous solvents, and using renewable starting materials where possible.

Application in Chemical Biology Tools and Probes

Beyond its direct therapeutic potential, the 3-(2-furoyl)-2-oxindole structure can be adapted to create valuable chemical biology tools for studying biological processes and validating drug targets.

Fluorescent Probes: By chemically attaching a fluorescent dye (a fluorophore) to the 3-(2-furoyl)-2-oxindole molecule, researchers can create probes to visualize the subcellular localization of its biological targets. The furoyl moiety itself is part of some fluorogenic reagents, suggesting its compatibility with fluorescence-based applications. sigmaaldrich.com These probes could be used in high-content screening and cellular imaging to study the mechanism of action and identify new binding partners.

Affinity-Based Probes: The scaffold can be derivatized with a biotin (B1667282) tag. When introduced into cell lysates or living cells, this biotinylated probe will bind to its target proteins. The resulting protein-probe complexes can then be "pulled down" using streptavidin-coated beads, allowing for the isolation and subsequent identification of the target proteins by mass spectrometry. This is a powerful, unbiased method for target deconvolution.

Photo-Affinity Probes: Incorporating a photoreactive group (like an azide (B81097) or diazirine) into the molecule would create a photo-affinity probe. Upon binding to its target, the probe can be irreversibly cross-linked to the protein by exposure to UV light. This covalent linkage allows for more robust isolation and identification of the target protein, even for weak or transient interactions, and can help map the precise binding site.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2-Furoyl)-2-oxindole derivatives?

Methodological Answer:

The synthesis typically involves Lewis acid-catalyzed fluorination of precursors like 3-acetyl-1-methyl-2-oxindole, followed by base-promoted deacylative alkylation (DaA) . Triton B (benzyltrimethylammonium hydroxide) is used to generate enolates under mild conditions, which react with alkyl halides or Michael acceptors to yield 3-alkylated derivatives . For allylation, palladium catalysis (e.g., Pd(OAc)₂ with dppp ligand) and LiOtBu as a base enable efficient coupling with allylic alcohols . Key steps include:

- Precursor fluorination using N-fluorobenzenesulfonimide.

- Enolate formation and electrophilic trapping.